
2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one
Descripción general
Descripción
2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is a heterocyclic compound that contains both quinazoline and pyridine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method might involve the condensation of a pyridine derivative with an appropriate quinazoline precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the quinazoline or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or quinazoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution reactions could introduce various functional groups onto the pyridine or quinazoline rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other quinazoline derivatives or pyridine-containing molecules. Examples include:
- 2-mercapto-3-phenylquinazolin-4(3H)-one
- 2-mercapto-3-pyridin-2-ylquinazolin-4(3H)-one
Uniqueness
2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is unique due to the specific arrangement of its functional groups and the combination of the quinazoline and pyridine rings. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Actividad Biológica
Introduction
2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is a compound that belongs to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, with a focus on its antimicrobial, antioxidant, and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of anthranilic acid with carbon disulfide and 2-aminopyridine in the presence of potassium hydroxide. The resulting compound can be characterized using techniques such as FT-IR and NMR spectroscopy, which confirm the presence of functional groups like thiol (-SH) and carbonyl (C=O) groups .
Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various synthesized quinazolinones against a range of bacterial strains, showing that these compounds possess potent antibacterial effects comparable to established antibiotics. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating that the compound can effectively inhibit bacterial growth.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 32 |
This compound | S. aureus | 16 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant antioxidant activity, which was found to be comparable to that of ascorbic acid. This property is attributed to the presence of the thiol group, which is known for its ability to donate electrons and neutralize free radicals .
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 25 |
ABTS | 30 |
These findings highlight the potential of this compound in preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). In vitro studies revealed that this compound exhibits cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like lapatinib.
Cell Line | IC50 (µM) | Control IC50 (µM) |
---|---|---|
MCF7 | 0.20 | 5.9 |
A2780 | 0.14 | 12.11 |
The results indicate that this compound could be a promising candidate for further development as an anticancer drug .
Case Studies
In a notable case study, researchers synthesized a series of quinazolinone derivatives, including this compound, and evaluated their biological activities. The study highlighted the structure–activity relationship (SAR) among different derivatives, emphasizing how modifications in substituents affect their potency against various biological targets.
Example Case Study Findings:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one?
The synthesis typically involves condensation reactions between pyridine derivatives and quinazolinone precursors. For example:
- Thiol incorporation : Reacting 2-mercaptoquinazolin-4(3H)-one with halogenated pyridines via nucleophilic substitution (e.g., using bromomethylpyridine derivatives in dimethylformamide under reflux) .
- Hydrazine intermediates : Hydrazine derivatives (e.g., N-[2-(3-benzyl-6-iodo-quinazolin-4(3H)-one-2-yl)-thioacetyl]hydrazine) can be cyclized with electrophilic agents like chloroacetyl chloride to form pyridazinylthioquinazolinones, a related scaffold .
Key validation : Monitor reaction progress via TLC and confirm structure using -NMR and mass spectrometry .
Q. How is the antioxidant activity of this compound evaluated in vitro?
Antioxidant assays often include:
- DPPH radical scavenging : Measure absorbance reduction at 517 nm after incubation with the compound (1–100 µM) .
- FRAP assay : Quantify Fe-to-Fe reduction capacity.
Methodological note : Include positive controls (e.g., ascorbic acid) and replicate experiments (n ≥ 3) to ensure statistical significance (P < 0.05) .
Q. What analytical techniques are used to characterize this compound?
- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., pyridinyl vs. quinazolinone protons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination (e.g., see Acta Crystallographica Section E for related quinazolinones) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
Challenge : Steric hindrance from pyridinyl or thiol groups reduces reaction efficiency. Solutions :
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h under reflux) while maintaining yields .
- Catalytic systems : Use Pd/C or CuI to facilitate coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
Data contradiction : Low yields (<30%) reported in traditional methods may arise from incomplete cyclization; optimize solvent polarity (e.g., switch from DMF to DMSO) .
Q. How do structural modifications (e.g., pyridinyl vs. naphthyl groups) affect bioactivity?
SAR insights :
- Antioxidant activity : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance radical scavenging (IC = 12 µM vs. 25 µM for unsubstituted analogs) .
- Thiol group role : The mercapto (-SH) moiety is critical for metal chelation and redox activity; methylation abolishes 80% of antioxidant capacity .
Experimental design : Compare IC values across analogs using standardized assay conditions .
Q. How can discrepancies in reported biological activities be resolved?
Case study : Antioxidant data conflicts may stem from:
- Assay variability : DPPH results are sensitive to solvent (methanol vs. ethanol) and incubation time .
- Purity issues : HPLC purity thresholds (<95%) introduce false positives; validate with two orthogonal methods (e.g., NMR and LC-MS) .
Recommendation : Replicate studies under identical conditions and report detailed protocols (e.g., % DPPH in solvent, light exposure) .
Q. What strategies are used to enhance compound stability during storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent thiol oxidation .
- Additives : Include 1% ascorbic acid in DMSO stock solutions to inhibit radical formation .
Mechanistic and Translational Questions
Q. What is the proposed mechanism of thiol-mediated biological activity?
- Metal chelation : The -SH group binds Fe/Cu, inhibiting Fenton reaction-driven ROS generation .
- Enzyme inhibition : Thiols disrupt catalytic cysteine residues in oxidoreductases (e.g., glutathione peroxidase) .
Validation : Use EDTA as a chelator control in antioxidant assays .
Q. How to design analogs targeting specific enzymes (e.g., kinases or oxidoreductases)?
- Scaffold hopping : Replace pyridinyl with isosteric groups (e.g., 1,3,4-oxadiazole) to modulate steric/electronic profiles .
- Docking studies : Use AutoDock Vina to predict binding to ATP pockets (e.g., align with PDB: 1ATP) .
Q. What in vivo models are suitable for evaluating neuroprotective effects?
- Cholinergic systems : Rat cortical slices pre-labeled with []choline can model ACh release modulation, as done for related quinazolinones .
- Oxidative stress models : Use 6-OHDA-lesioned rodents to assess dopamine neuron protection .
Q. Data Analysis and Reproducibility
Q. How to address low reproducibility in SAR studies?
- Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neuroprotection) and passage numbers.
- Public data sharing : Deposit raw NMR/LC-MS spectra in repositories like Zenodo for peer validation .
Q. What statistical methods are recommended for dose-response studies?
- Nonlinear regression : Fit IC curves using GraphPad Prism (four-parameter logistic model).
- ANOVA with post-hoc tests : Compare multiple analogs (e.g., Tukey’s test for P < 0.01 significance) .
Propiedades
IUPAC Name |
3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-12-10-5-1-2-6-11(10)15-13(18)16(12)9-4-3-7-14-8-9/h1-8H,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKDBLWQYGIZDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369385 | |
Record name | 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670232 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
119426-82-3 | |
Record name | 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.